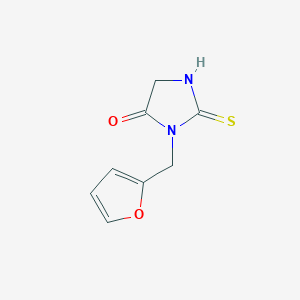

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral data (IR, NMR, MS, etc.) .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as 3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The presence of the furan ring and the mercapto group contributes to its ability to disrupt microbial cell walls and inhibit enzyme activity, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

Research indicates that 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one exhibits strong antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Its antioxidant properties make it useful in the development of pharmaceuticals aimed at treating diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes like urease and acetylcholinesterase. By inhibiting these enzymes, it can be used in the treatment of conditions such as peptic ulcers (through urease inhibition) and Alzheimer’s disease (through acetylcholinesterase inhibition). Its structure allows it to bind effectively to the active sites of these enzymes, blocking their activity.

Anti-inflammatory Effects

3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has demonstrated significant anti-inflammatory effects in various studies. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory pathways. This makes it a potential candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

Beyond biological applications, 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has potential uses in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors, catalysts, and polymers. Research in this area focuses on leveraging its stability and reactivity to create innovative materials for various industrial applications.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

作用機序

Mode of Action

It has been studied in the context of [3 + 2] cycloaddition reactions . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation . The global electron density transfer predicts a low polar character of forward electron density transfer type with the electronic flux from the nitrone to the maleimides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one. For instance, solvent effects can increase the activation energy, particularly along the endo pathway . The influence of temperature was also investigated at 289.15 K, 298.15 K, and 393.15 K

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c11-7-4-9-8(13)10(7)5-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUFJLQIGRHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)

![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)

![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)